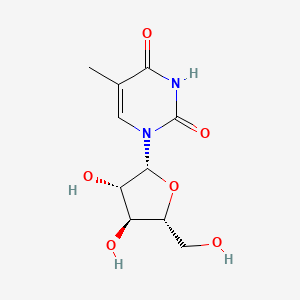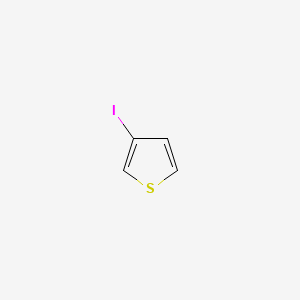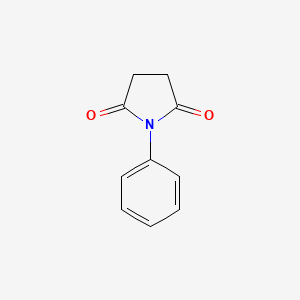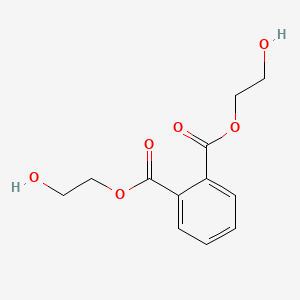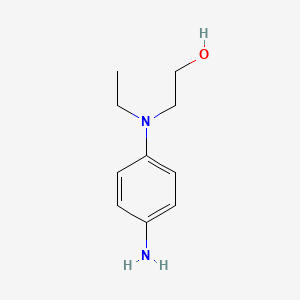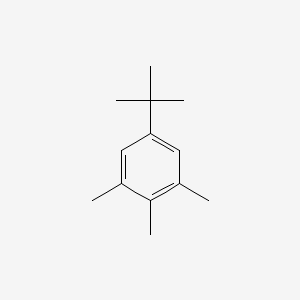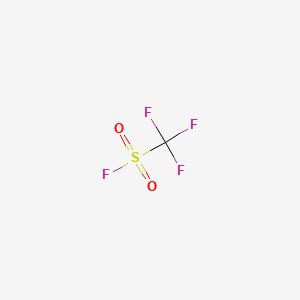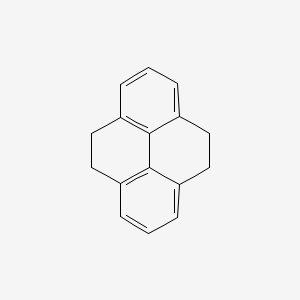
4,5,9,10-Tetrahydropyrene
概要
説明
4,5,9,10-Tetrahydropyrene is a chemical compound with the molecular formula C16H14 . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase, making it a potential solid-state emitter .
Synthesis Analysis
A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes have been synthesized . The synthesis process involves controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core .
Molecular Structure Analysis
The molecular structure of 4,5,9,10-Tetrahydropyrene can be represented by the InChI string: InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12 (4-1)15 (11)16 (13)14/h1-6H,7-10H2 . The compound has a molecular weight of 206.28 g/mol .
Physical And Chemical Properties Analysis
4,5,9,10-Tetrahydropyrene has a molecular weight of 206.28 g/mol . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase .
科学的研究の応用
Solid-State Emission Behavior
- Scientific Field : Chemical Engineering and Technology .
- Application Summary : 4,5,9,10-Tetrahydropyrene-based tetraarylethenes were synthesized and structurally characterized. They were found to be potential solid-state emitters .
- Methods of Application : By controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core, a series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes were synthesized .
Materials for Batteries
- Scientific Field : Organic Chemistry .
- Application Summary : Pyrene-4,5,9,10-Tetrachalcogenone Derivatives were studied for their potential use as materials for batteries .
- Methods of Application : The calculations were performed for pyrene-4,5,9,10-tetrathione, pyrene-4,5,9,10-tetraselenone and pyrene-4,5,9,10-tetratellurone, and the results were compared with those for pyrene-4,5,9,10-tetraone .
- Results : The sulfur derivative is a suitable candidate for further experimental studies since, although selenium and tellurium compounds present better prospects than 4,5,9,10-tetraoxopyrene, they require the improvement of available synthetic techniques or even the discovery of new ones .
Noncovalent Functionalisation of Extended Planar π-Systems
- Scientific Field : Organic Chemistry .
- Application Summary : Pyrene has been used in the noncovalent functionalisation of extended planar π-systems such as carbon nanotubes and graphene .
- Methods of Application : Poly (pyrenebutyric acid) has been used as a non-covalent stabilising unit for single-walled carbon nanotubes, preventing formation of bundles and enabling dispersion in solvents .
- Results : This application has been much exploited in the noncovalent functionalisation of extended planar π-systems .
Organic Electrode for Batteries
- Scientific Field : Electrochemistry .
- Application Summary : Pyrene-4,5,9,10-tetrachalcogenones, which include 4,5,9,10-Tetrahydropyrene, have been studied for their potential use as organic electrodes for lithium-ion batteries .
- Methods of Application : Theoretical calculations were performed for pyrene-4,5,9,10-tetrathione, pyrene-4,5,9,10-tetraselenone and pyrene-4,5,9,10-tetratellurone, and the results were compared with those for pyrene-4,5,9,10-tetraone .
- Results : The sulfur derivative is a suitable candidate for further experimental studies. Although selenium and tellurium compounds present better prospects than 4,5,9,10-tetraoxopyrene, they require the improvement of available synthetic techniques or even the discovery of new ones .
Noncovalent Functionalisation of Carbon Nanotubes and Graphene
- Scientific Field : Materials Science .
- Application Summary : Pyrene has been used in the noncovalent functionalisation of extended planar π-systems such as carbon nanotubes and graphene .
- Methods of Application : Poly (pyrenebutyric acid) has been used as a non-covalent stabilising unit for single-walled carbon nanotubes, preventing formation of bundles and enabling dispersion in solvents .
- Results : This application has been much exploited in the noncovalent functionalisation of extended planar π-systems .
Synthesis of Tetraarylethenes
- Scientific Field : Organic Chemistry .
- Application Summary : 4,5,9,10-Tetrahydropyrene-based tetraarylethenes were synthesized and structurally characterized .
- Methods of Application : By controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core, a series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes were synthesized .
Organic Electrode for Batteries
- Scientific Field : Electrochemistry .
- Application Summary : Pyrene-4,5,9,10-tetrachalcogenones, which include 4,5,9,10-Tetrahydropyrene, have been studied for their potential use as organic electrodes for lithium-ion batteries .
- Methods of Application : Theoretical calculations were performed for pyrene-4,5,9,10-tetrathione, pyrene-4,5,9,10-tetraselenone and pyrene-4,5,9,10-tetratellurone, and the results were compared with those for pyrene-4,5,9,10-tetraone .
- Results : The sulfur derivative is a suitable candidate for further experimental studies. Although selenium and tellurium compounds present better prospects than 4,5,9,10-tetraoxopyrene, they require the improvement of available synthetic techniques or even the discovery of new ones .
Noncovalent Functionalisation of Carbon Nanotubes and Graphene
- Scientific Field : Materials Science .
- Application Summary : Pyrene has been used in the noncovalent functionalisation of extended planar π-systems such as carbon nanotubes and graphene .
- Methods of Application : Poly (pyrenebutyric acid) has been used as a non-covalent stabilising unit for single-walled carbon nanotubes, preventing formation of bundles and enabling dispersion in solvents .
- Results : This application has been much exploited in the noncovalent functionalisation of extended planar π-systems .
Synthesis of Tetraarylethenes
- Scientific Field : Organic Chemistry .
- Application Summary : 4,5,9,10-Tetrahydropyrene-based tetraarylethenes were synthesized and structurally characterized .
- Methods of Application : By controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core, a series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes were synthesized .
Safety And Hazards
将来の方向性
The design and synthesis of organic materials with efficient solid-state fluorescence have attracted extensive attention because the performance of organic photoelectric devices is usually dependent on the solid-state properties of materials . The construction of organic compounds with aggregation-induced emission property is a convenient but effective way to obtain outstanding luminogens . Therefore, 4,5,9,10-Tetrahydropyrene, with its AIE property, has potential applications in the field of organic photoelectric devices .
特性
IUPAC Name |
4,5,9,10-tetrahydropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-6H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFUNRTWHPWCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CCC4=CC=CC1=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228733 | |
| Record name | Pyrene, 4,5,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,9,10-Tetrahydropyrene | |
CAS RN |
781-17-9 | |
| Record name | Pyrene, 4,5,9,10-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 4,5,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



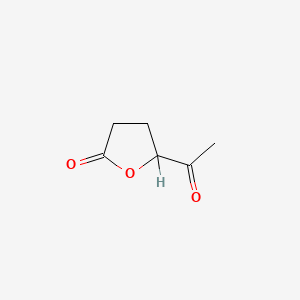
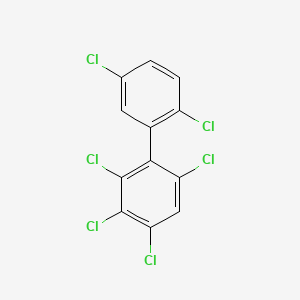
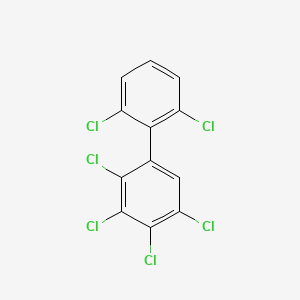
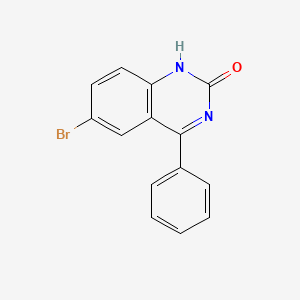
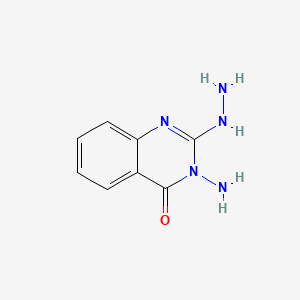
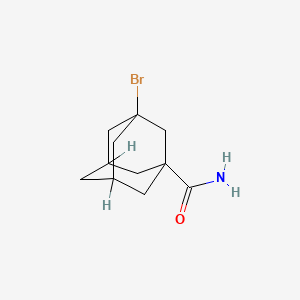
![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)
